molecular formula C12H11NO3S B066482 4-hydroxy-N-phenylbenzenesulfonamide CAS No. 161356-05-4

4-hydroxy-N-phenylbenzenesulfonamide

Cat. No.: B066482
CAS No.: 161356-05-4
M. Wt: 249.29 g/mol
InChI Key: ZCDVIQXSESHKES-UHFFFAOYSA-N
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Description

4-Hydroxy-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H11NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a phenyl group attached to the sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-N-phenylbenzenesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of aniline with p-hydroxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving recrystallization from solvents like dichloromethane to obtain needle-like crystals .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-hydroxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group enhances its solubility and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

4-hydroxy-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-11-6-8-12(9-7-11)17(15,16)13-10-4-2-1-3-5-10/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDVIQXSESHKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432850
Record name 4-hydroxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161356-05-4
Record name 4-hydroxy-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why does 4-hydroxy-N-phenylbenzenesulfonamide form needle-like crystals?

A: Both this compound (HPS) and carbamazepine (CBZ) form I exhibit anisotropic crystal growth, resulting in needle-like morphologies [, ]. This anisotropic growth is primarily attributed to the van der Waals contact stacking of the molecules within the crystal structure []. The research suggests that the direction of fastest growth corresponds to the direction of these molecular stacks. The molecules are arranged to maximize van der Waals interactions in this direction, promoting faster growth along this axis compared to others.

Q2: How does the presence of hydrogen bonding affect the dissolution of HPS crystals compared to CBZ?

A: While both HPS and CBZ form I exhibit anisotropic dissolution, HPS dissolves much slower []. This difference is attributed to the presence of hydrogen bonding chains within the HPS crystal structure []. These hydrogen bonds provide additional intermolecular forces that need to be overcome during the dissolution process, leading to a slower rate compared to CBZ, which lacks such extensive hydrogen bonding. Although the hydrogen bonding direction is perpendicular to the fastest growth direction, the dominant factor for dissolution rate appears to be the weaker interactions at the ends of the molecular stacks, leading to preferential dissolution in that direction.

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